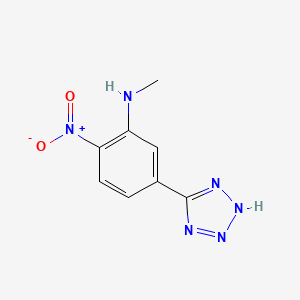
2-(4-Aminophenyl)-1-(piperazin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-1-(piperazin-1-yl)ethan-1-one is an organic compound that features both an aminophenyl group and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 4-nitroacetophenone, undergoes reduction to form 4-aminoacetophenone.
Piperazine Addition: The 4-aminoacetophenone is then reacted with piperazine under suitable conditions to form the final product.
Reaction Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Piperazine Addition: Typically carried out in a solvent like ethanol or methanol, with heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Employed in studies to understand enzyme interactions and metabolic pathways.
Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Aminophenyl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions, while the piperazine ring can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
2-(4-Aminophenyl)-1-(piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of piperazine.
4-Aminophenyl-1-(morpholin-1-yl)ethan-1-one: Contains a morpholine ring instead of piperazine.
Uniqueness
2-(4-Aminophenyl)-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of both the aminophenyl group and the piperazine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C12H17N3O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9,13H2 |
InChI 键 |
YSZVOWQYIOIUAS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C(=O)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


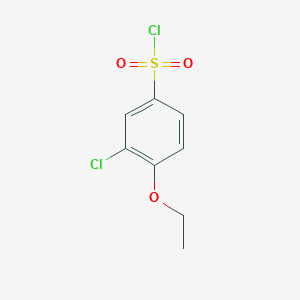
![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)
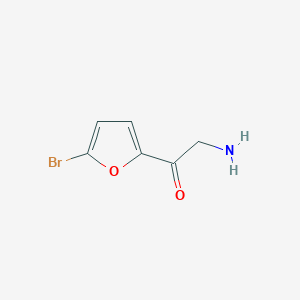
![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)
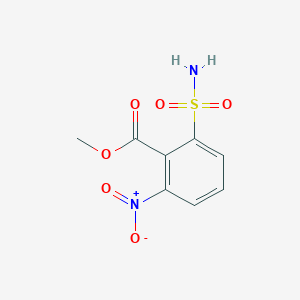
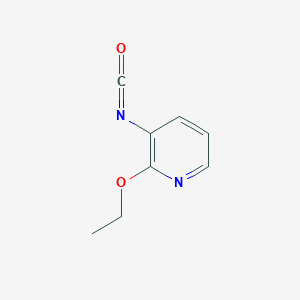
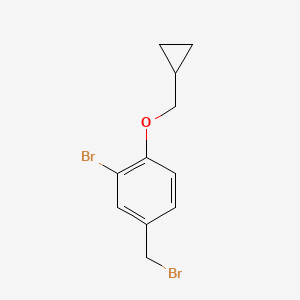
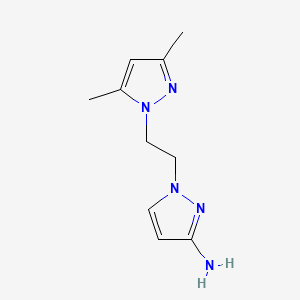
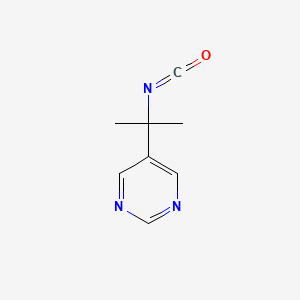
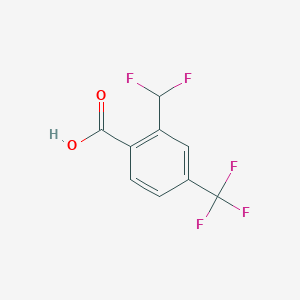
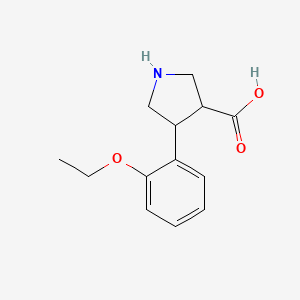
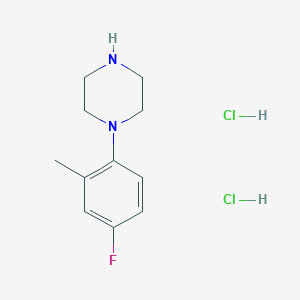
![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)
